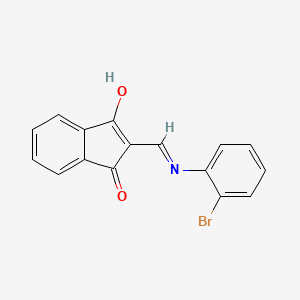

2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione

Description

2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione is a halogen-substituted derivative of indane-1,3-dione, a cyclic diketone with a reactive methylene group. This compound features a 2-bromophenylamino substituent linked via a methylene bridge to the indane-1,3-dione core. Such derivatives are typically synthesized via Knoevenagel condensation, where the active methylene group of indane-1,3-dione reacts with aldehydes or ketones in the presence of a base (e.g., piperidine) . This reaction is pivotal for creating α,β-unsaturated carbonyl systems, which are pharmacologically relevant .

Properties

IUPAC Name |

2-[(2-bromophenyl)iminomethyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKZLFSWLKDMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione typically involves the condensation of 2-bromobenzaldehyde with indane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce amines or alcohols .

Scientific Research Applications

2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of biologically active compounds.

Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.

Mechanism of Action

The mechanism of action of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione with structurally related indane-1,3-dione derivatives:

Biological Activity

2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione, a compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 2-bromophenyl group linked to an amino and a methylene group attached to the indane-1,3-dione core. This structural configuration is believed to enhance its biological interactions.

Synthesis Methods

The synthesis of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione typically involves:

- Condensation Reaction : The reaction between 2-bromobenzaldehyde and indane-1,3-dione in the presence of an amine catalyst under reflux conditions.

- Solvents : Common solvents include ethanol or methanol.

- Purification : The product is purified through filtration and recrystallization processes.

Anticancer Activity

Research indicates that 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, preventing cancer cells from dividing.

A study demonstrated that derivatives of indane-1,3-dione exhibit cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potential effectiveness as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains range from 0.22 to 0.25 µg/mL, showcasing potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : It significantly reduces biofilm formation compared to conventional antibiotics like Ciprofloxacin .

| Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

| Candida albicans | 7.8 | Antifungal |

The biological activity of 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione is attributed to several mechanisms:

- Electron Transfer Reactions : The compound acts as an electron acceptor, facilitating redox reactions within cells.

- Enzyme Interaction : It modulates the activity of specific enzymes involved in cancer progression and microbial metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A series of derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Antimicrobial Evaluation : A comprehensive study assessed multiple derivatives' antimicrobial activities against clinical isolates, establishing a correlation between structural modifications and enhanced efficacy .

Q & A

Q. How do solvent effects and supramolecular interactions influence crystallization outcomes for X-ray diffraction studies?

- Methodological Answer : Screen solvents (e.g., DMSO, ethyl acetate) using the Crystal16 platform. Analyze H-bonding and π-π stacking via Mercury software. Optimize slow evaporation at 4°C for single-crystal growth. Resolve disorder using SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.